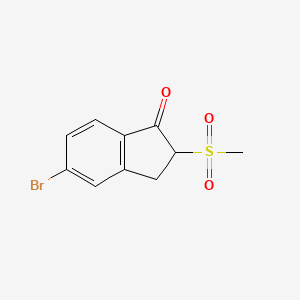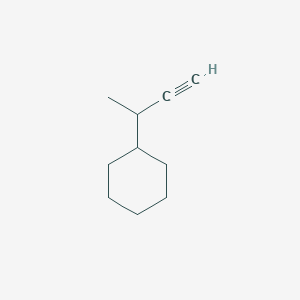
(But-3-yn-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-2-yl)cyclohexane is an organic compound with the molecular formula C10H16. It consists of a cyclohexane ring substituted with a but-3-yn-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and alkynes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)cyclohexane typically involves the alkylation of cyclohexane with a but-3-yn-2-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane, followed by the addition of the but-3-yn-2-yl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-yn-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(But-3-yn-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (But-3-yn-2-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can participate in various transformations, such as cycloadditions and coupling reactions. The cyclohexane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with similar structural features but lacking the alkyne group.
But-3-yne: An alkyne with a similar functional group but without the cyclohexane ring.
Cyclohexylacetylene: A compound with both a cyclohexane ring and an alkyne group, similar to (But-3-yn-2-yl)cyclohexane.
Uniqueness
This compound is unique due to the combination of a cyclohexane ring and an alkyne group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
but-3-yn-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9(2)10-7-5-4-6-8-10/h1,9-10H,4-8H2,2H3 |
InChI-Schlüssel |
JIXMCUJGRXYFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


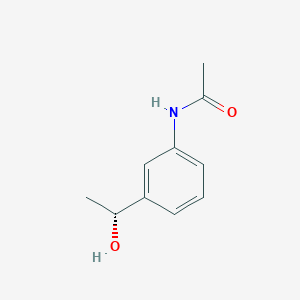
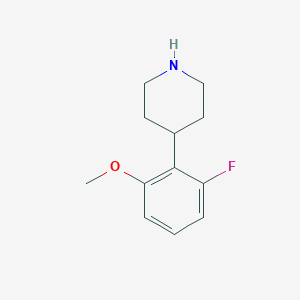
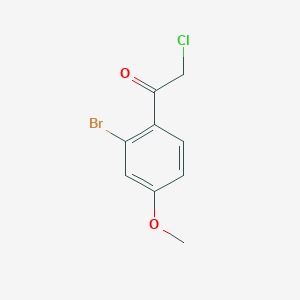
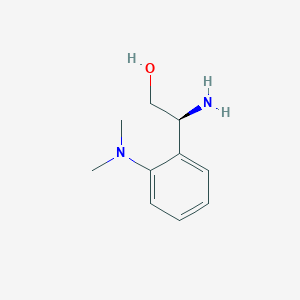
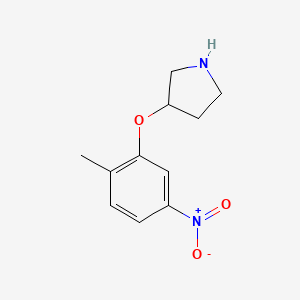
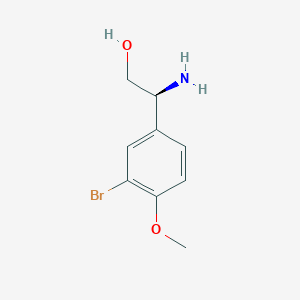
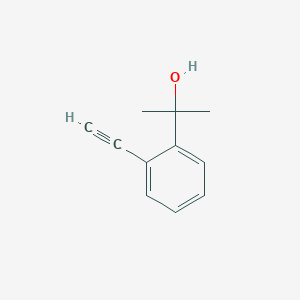

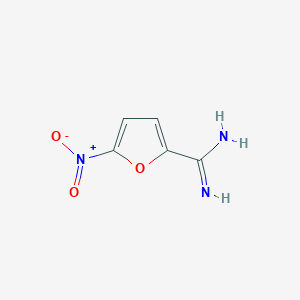
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
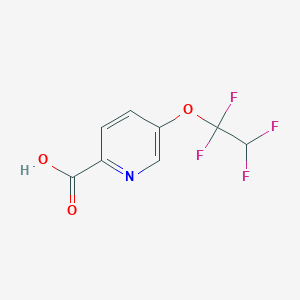
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
